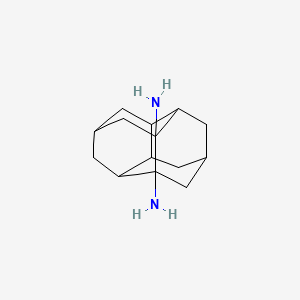

rac-1,2-Diaminodiamantane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac-1,2-Diaminodiamantane: is a chiral, diamondoid-based compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique diamond-like structure, which imparts exceptional stability and lipophilicity. The presence of two amino groups at the 1 and 2 positions of the diamantane framework makes it a valuable ligand in coordination chemistry, particularly in the synthesis of platinum-based antineoplastic agents .

Mecanismo De Acción

Target of Action

The primary target of rac-1,2-Diaminodiamantane is the human ovarian cancer cell lines A2780 and cisplatin-resistant A2780cis . The compound interacts with these cells, leading to antiproliferative activity .

Mode of Action

This compound is a bulky, lipophilic, and chiral ligand that forms platinum(II) complexes with chloride and oxalate ligands . The dichloride complexes have a higher solubility and were evaluated as anti-proliferation agents . The binding of diamondoid-based platinum complexes to nucleotides was tested for both enantiomers with guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP) and occurs at a similar or faster rate for both isomers compared to cisplatin despite greatly increased steric demand .

Biochemical Pathways

It is known that rac1, a member of the rho gtpase family, is involved in various cellular functions and physiological processes, including changes in cell morphology, cell migration, cell proliferation, and cell adhesion .

Pharmacokinetics

A chromatographic approach was used to estimate the solvent partition coefficient of the dichloride complex

Result of Action

The R,R-enantiomer of this compound showed increased efficacy compared to cisplatin for both cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, particularly in terms of its antiproliferative activity.

Análisis Bioquímico

Biochemical Properties

Rac-1,2-Diaminodiamantane interacts with various biomolecules in its role as a ligand for platinum(II) complexes. The binding of these diamondoid-based platinum complexes to nucleotides has been tested for both enantiomers with guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP). The binding occurs at a similar or faster rate for both isomers compared to cisplatin despite greatly increased steric demand .

Cellular Effects

This compound, in the form of its platinum(II) complexes, has demonstrated antiproliferative activity against human ovarian cancer cell lines A2780 and cisplatin-resistant A2780cis . Its R,R-enantiomer showed increased efficacy compared to cisplatin for both cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a ligand in platinum(II) complexes. These complexes bind to nucleotides such as GMP and dGMP, forming inter- and intrastrand DNA cross-links that block repair mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac-1,2-diaminodiamantane typically involves the functionalization of diamantane. One common method includes the nitration of diamantane followed by reduction to yield the desired diamine. The nitration is usually carried out using nitric acid in the presence of sulfuric acid, while the reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: rac-1,2-Diaminodiamantane undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino groups can participate in substitution reactions, forming derivatives like amides and ureas.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Acyl chlorides or isocyanates in the presence of a base.

Major Products:

Oxidation: Nitro-diamantane derivatives.

Reduction: Diamine derivatives.

Substitution: Amide and urea derivatives.

Aplicaciones Científicas De Investigación

rac-1,2-Diaminodiamantane has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology: Investigated for its potential as a pharmacophore in drug design.

Medicine: Employed in the development of platinum-based antineoplastic agents for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and catalysts.

Comparación Con Compuestos Similares

- 1,6-Diaminodiamantane

- 4,9-Diaminodiamantane

- 1,2-Diaminocyclohexane

Comparison: rac-1,2-Diaminodiamantane is unique due to its diamondoid structure, which imparts greater stability and lipophilicity compared to other similar compounds. This structural uniqueness enhances its efficacy as a ligand in coordination chemistry and its potential as a pharmacophore in drug design .

Propiedades

IUPAC Name |

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7/h7-12H,1-6,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBBDKCJTHNOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C4C1C5CC(C4)CC3(C5(C2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane](/img/structure/B6302586.png)

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride](/img/structure/B6302623.png)

![[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE](/img/structure/B6302629.png)

![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)